1,4-Bis(2,5-diethoxy-4-nitrophenyl)piperazine
Beschreibung
1,4-Bis(2,5-diethoxy-4-nitrophenyl)piperazine is a chemical compound with the molecular formula C22H30N4O8. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is characterized by the presence of two 2,5-diethoxy-4-nitrophenyl groups attached to the piperazine ring, making it a unique and complex molecule.
Eigenschaften
Molekularformel |
C24H32N4O8 |
|---|---|
Molekulargewicht |
504.5g/mol |
IUPAC-Name |
1,4-bis(2,5-diethoxy-4-nitrophenyl)piperazine |
InChI |
InChI=1S/C24H32N4O8/c1-5-33-21-15-19(27(29)30)23(35-7-3)13-17(21)25-9-11-26(12-10-25)18-14-24(36-8-4)20(28(31)32)16-22(18)34-6-2/h13-16H,5-12H2,1-4H3 |
InChI-Schlüssel |
GIMWVUCDPWELBB-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=C(C=C1N2CCN(CC2)C3=CC(=C(C=C3OCC)[N+](=O)[O-])OCC)OCC)[N+](=O)[O-] |
Kanonische SMILES |
CCOC1=CC(=C(C=C1N2CCN(CC2)C3=CC(=C(C=C3OCC)[N+](=O)[O-])OCC)OCC)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(2,5-diethoxy-4-nitrophenyl)piperazine typically involves the reaction of piperazine with 2,5-diethoxy-4-nitrobenzene under specific conditions. One common method includes the use of a solvent such as dimethylformamide (DMF) and a catalyst like potassium carbonate (K2CO3). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 1,4-Bis(2,5-diethoxy-4-nitrophenyl)piperazine may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, are essential to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Bis(2,5-diethoxy-4-nitrophenyl)piperazine undergoes various chemical reactions, including:
Oxidation: The nitro groups can be oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted piperazine derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
1,4-Bis(2,5-diethoxy-4-nitrophenyl)piperazine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1,4-Bis(2,5-diethoxy-4-nitrophenyl)piperazine involves its interaction with specific molecular targets and pathways. The nitro groups can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The piperazine ring may also play a role in modulating the compound’s activity by interacting with specific receptors or enzymes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(2,5-Diethoxy-4-nitrophenyl)morpholine: A similar compound with a morpholine ring instead of a piperazine ring.
1,4-Bis(4-nitrophenyl)piperazine: A related compound with nitrophenyl groups but without the ethoxy substituents.
Uniqueness
1,4-Bis(2,5-diethoxy-4-nitrophenyl)piperazine is unique due to the presence of both ethoxy and nitro groups on the phenyl rings, which impart distinct chemical and biological properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
